3-Butyn-2-one
Overview
Description
Synthesis Analysis
The synthesis of 3-butyn-2-one and related compounds has been explored through various methods. A notable approach involves the reaction of sodium or lithium acetylide with ethylene oxide, although this method requires conditions such as liquid ammonia, dry ice, and extended contact times, with yields varying significantly (15–45%) (Gérard & Miginiac, 1977). Additionally, copper-catalyzed cross-coupling reactions of terminal alkynes with monooxalyl chloride offer a general and efficient pathway for synthesizing 2-oxo-3-butynoates and 2-oxo-3-butynoamides, showcasing the versatility and functional group tolerance of these methods (Guo, Li, & Zhang, 2003).
Molecular Structure Analysis
The molecular structure and conformation of 3-butyn-1-ol, a closely related molecule, have been extensively studied, revealing a preferred gauche conformation. This analysis provides insights into the structural preferences of molecules in this class, which could be extrapolated to 3-butyn-2-one. Key geometric parameters, such as bond lengths and angles, have been determined, offering a foundation for understanding the molecular structure of similar compounds (Bakken et al., 1996).
Chemical Reactions and Properties
3-Butyn-2-one undergoes a range of chemical reactions, illustrating its reactivity and functional group transformations. For instance, its conjugate addition to anilines in ethanol has been characterized, providing valuable information on the dynamics of facile E/Z alkene geometry interconversion of the resultant products (Chisholm et al., 2016). Moreover, the identification of a chemical artifact during the chromatographic analysis of 3-butyn-2-one highlights the complexity of its analysis and the importance of understanding its chemical behavior (Vogel, Pötter, & Karst, 2000).
Physical Properties Analysis
The physical properties of 3-butyn-2-one, such as enthalpies of combustion and vaporization, have been measured, providing essential thermodynamic data. These measurements contribute to a deeper understanding of the compound's stability and behavior under various conditions. The enthalpy of formation, for example, has been determined through experimental and computational studies, offering insights into the energy associated with the formation of 3-butyn-2-one and related molecules (Vélez et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-butyn-2-one, including its reactivity and interaction with various reagents, are crucial for its application in synthetic chemistry. For instance, its role in the synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization demonstrates its utility in constructing complex molecular architectures (Zhang, Zhao, & Zhao, 2015). Additionally, the lipase-catalyzed kinetic resolution of 3-butyn-2-ol, a related molecule, underscores the potential of biocatalytic approaches in producing optically active derivatives of 3-butyn-2-one (Nakamura, Takenaka, & Ohno, 1998).
Scientific Research Applications
Molecular Structure and Conformations : 3-Butyn-1-ol, closely related to 3-Butyn-2-one, shows a preferred gauche conformation, which is significant in understanding its molecular behavior and potential chemical reactions (Bakken, Hopf, Mahle, & Trætteberg, 1996).
Conjugate Addition to Anilines : 3-Butyn-2-one can effectively undergo conjugate addition to anilines in ethanol, which is crucial in synthesizing enaminones. This process offers insights into alkene geometry and provides a method for creating these compounds (Chisholm, Valentine, Pohl, & Whiting, 2016).
Liquid Chromatographic Analysis Artifact : An artifact in the chromatographic analysis of 3-Butyn-2-one using the 2,4-dinitrophenylhydrazine method has been identified, highlighting potential pitfalls in analytical methods (Vogel, Pötter, & Karst, 2000).
Cycloaddition Reactions : 3-Butyn-2-one is involved in [2+2] and [3+2] cycloaddition reactions, which are fundamental in organic synthesis and for understanding reaction mechanisms (Monti, Audran, Leandri, & Monti, 1994).
Condensation Reactions : 3-Butyn-2-one can undergo self- and cross-condensation reactions, which are important in creating diverse organic compounds (Ramachandran, Rudd, & Reddy, 1999).
Hydrogenation Studies : Its hydrogenation over Pd/ZnO catalysts has been studied, which is significant in chemical engineering and industrial applications (Vernuccio, Goy, Rohr, Medlock, & Bonrath, 2016).
Chemical Vapor Deposition : 3-Butyn-2-one's decomposition in the gas phase can be used for depositing carbonaceous films, relevant in materials science (Dřínek, Urbanova, Bastl, Gregora, Vorlíček, Šubrt, & Pola, 1998).
Halogenation Mechanisms : Its reactions with bromine chloride and iodine monochloride offer insights into halogenation mechanisms, important in organic chemistry (Heasley, Buczala, Chappell, Hill, Whisenand, & Shellhamer, 2002).
Safety And Hazards
3-Butyn-2-one is highly flammable and fatal if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Relevant Papers
One relevant paper discusses the “On water” reaction of deactivated anilines with 4-methoxy-3-buten-2-one, a convenient, effective, and inexpensive surrogate for 3-butyn-2-one . The efficiency of the reaction mostly lies in the use of water as a solvent, which enhances the reaction rate by a 45 to 200-fold factor with regard to other media .
properties
IUPAC Name |
but-3-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-3-4(2)5/h1H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGPFNGLRSIPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074521 | |
Record name | 3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyn-2-one | |
CAS RN |
1423-60-5 | |
Record name | 3-Butyn-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | But-3-yn-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-yn-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetylethyne | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST682FTU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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